molecular formula C10H8N2O5 B3274646 (R)-4-(4-Nitrobenzyl)oxazolidine-2,5-dione CAS No. 61177-00-2

(R)-4-(4-Nitrobenzyl)oxazolidine-2,5-dione

Cat. No.: B3274646
CAS No.: 61177-00-2
M. Wt: 236.18 g/mol
InChI Key: GEYVIGJFGZQHSZ-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-4-(4-Nitrobenzyl)oxazolidine-2,5-dione is a chiral compound that belongs to the class of oxazolidine-2,5-diones This compound is characterized by the presence of a nitrobenzyl group attached to the oxazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-4-(4-Nitrobenzyl)oxazolidine-2,5-dione typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ®-glycidyl butyrate and 4-nitrobenzylamine.

    Formation of Oxazolidine Ring: The oxazolidine ring is formed through a cyclization reaction between the glycidyl group and the amine group of 4-nitrobenzylamine under basic conditions.

    Oxidation: The resulting intermediate is then subjected to oxidation to introduce the nitro group at the para position of the benzyl ring.

Industrial Production Methods: Industrial production of ®-4-(4-Nitrobenzyl)oxazolidine-2,5-dione may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques.

Types of Reactions:

    Oxidation: The nitro group in ®-4-(4-Nitrobenzyl)oxazolidine-2,5-dione can undergo further oxidation to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The benzyl group can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of 4-aminobenzyl derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

®-4-(4-Nitrobenzyl)oxazolidine-2,5-dione has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its potential as a biochemical probe due to its unique structural features.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of ®-4-(4-Nitrobenzyl)oxazolidine-2,5-dione involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. Additionally, the oxazolidine ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

    (S)-4-(4-Nitrobenzyl)oxazolidine-2,5-dione: The enantiomer of the compound, which may exhibit different biological activities.

    4-(4-Nitrobenzyl)oxazolidine-2,5-dione: The racemic mixture of the compound.

    4-(4-Aminobenzyl)oxazolidine-2,5-dione: A reduced derivative with an amine group instead of a nitro group.

Uniqueness: ®-4-(4-Nitrobenzyl)oxazolidine-2,5-dione is unique due to its chiral nature and the presence of a nitro group, which imparts distinct chemical and biological properties. Its enantiomeric purity and specific interactions with molecular targets make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(4R)-4-[(4-nitrophenyl)methyl]-1,3-oxazolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O5/c13-9-8(11-10(14)17-9)5-6-1-3-7(4-2-6)12(15)16/h1-4,8H,5H2,(H,11,14)/t8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEYVIGJFGZQHSZ-MRVPVSSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2C(=O)OC(=O)N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H]2C(=O)OC(=O)N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40819991
Record name (4R)-4-[(4-Nitrophenyl)methyl]-1,3-oxazolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40819991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61177-00-2
Record name (4R)-4-[(4-Nitrophenyl)methyl]-1,3-oxazolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40819991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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